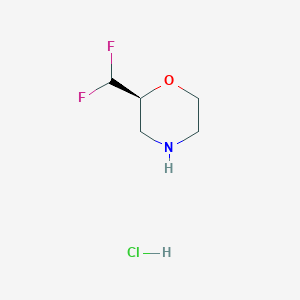
(S)-3,3-Difluoropropane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3,3-Difluoropropane-1,2-diol is an organic compound characterized by the presence of two fluorine atoms and two hydroxyl groups attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3,3-Difluoropropane-1,2-diol typically involves the fluorination of a suitable precursor, followed by the introduction of hydroxyl groups. One common method involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction conditions often require low temperatures and an inert atmosphere to prevent side reactions and degradation of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques and catalysts can enhance the efficiency of the process, making it more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions: (S)-3,3-Difluoropropane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alkanes.
Aplicaciones Científicas De Investigación
(S)-3,3-Difluoropropane-1,2-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
Mecanismo De Acción
The mechanism by which (S)-3,3-Difluoropropane-1,2-diol exerts its effects involves interactions with various molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in a range of biochemical pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function.
Comparación Con Compuestos Similares
3,3-Difluoropropane-1,2-diol: Lacks the stereochemistry of the (S)-enantiomer.
3-Fluoropropane-1,2-diol: Contains only one fluorine atom.
1,2-Difluoroethane: A simpler fluorinated compound with different reactivity.
Uniqueness: (S)-3,3-Difluoropropane-1,2-diol is unique due to its specific stereochemistry and the presence of two fluorine atoms, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high stability and reactivity.
Propiedades
Fórmula molecular |
C3H6F2O2 |
|---|---|
Peso molecular |
112.08 g/mol |
Nombre IUPAC |
(2S)-3,3-difluoropropane-1,2-diol |
InChI |
InChI=1S/C3H6F2O2/c4-3(5)2(7)1-6/h2-3,6-7H,1H2/t2-/m0/s1 |
Clave InChI |
JPAVBODQAQRIMW-REOHCLBHSA-N |
SMILES isomérico |
C([C@@H](C(F)F)O)O |
SMILES canónico |
C(C(C(F)F)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Ditridecylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B14032692.png)

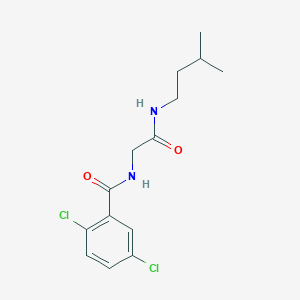
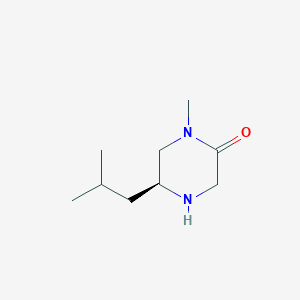
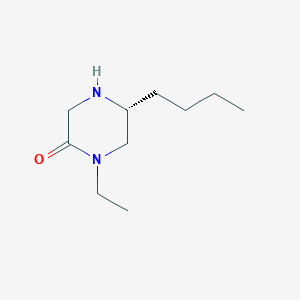


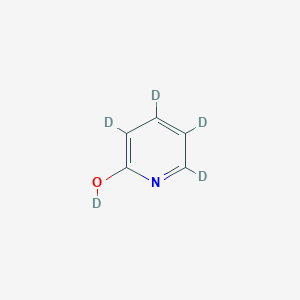



![4,7-Dihydro-4-oxo-1H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid](/img/structure/B14032769.png)
